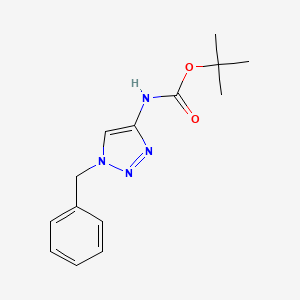

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Beschreibung

BenchChem offers high-quality tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-benzyltriazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDWVNIRSFVZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

An In-depth Technical Guide to tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Introduction

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a stable 1,4-disubstituted 1,2,3-triazole core, a benzyl group, and a versatile tert-butoxycarbonyl (Boc) protected amine, establishes it as a valuable synthetic intermediate. The 1,2,3-triazole moiety is a prominent pharmacophore, recognized for its ability to engage in hydrogen bonding and dipole-dipole interactions, while remaining metabolically stable. This guide provides a comprehensive overview of the compound's synthesis, structural properties, and its application as a foundational building block in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The compound, with the molecular formula C14H18N4O2, consists of a central five-membered 1,2,3-triazole ring. A benzyl group is attached at the N1 position, and a Boc-protected amino group is at the C4 position. This specific substitution pattern is a direct result of the highly regioselective synthesis method employed.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate | |

| CAS Number | 1934459-66-1 | [1] |

| Molecular Formula | C14H18N4O2 | [1] |

| Molecular Weight | 274.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [2] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is most efficiently achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction provides a powerful and highly regioselective method for creating 1,4-disubstituted 1,2,3-triazoles.

The core principle involves the reaction between a terminal alkyne (tert-butyl prop-2-yn-1-ylcarbamate) and an organic azide (benzyl azide) in the presence of a copper(I) catalyst. The copper(I) species is crucial as it coordinates with the alkyne, lowering the activation energy for the cycloaddition and ensuring the exclusive formation of the 1,4-isomer.[3] In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3] This approach avoids the need to handle potentially unstable Cu(I) salts directly.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: CuAAC Synthesis

Materials:

-

Benzyl azide

-

tert-butyl prop-2-yn-1-ylcarbamate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system: e.g., a mixture of tert-butanol and water (1:1)

-

Dichloromethane (DCM) for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl prop-2-yn-1-ylcarbamate (1.0 eq) and benzyl azide (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The rationale for this order is to ensure a reducing environment is present when the copper is introduced, promoting the immediate formation of the active Cu(I) species.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volumes). The use of an organic solvent is necessary to isolate the nonpolar product from the aqueous reaction medium and inorganic salts.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate as a solid.

Structural Elucidation and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through a combination of standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Characteristic Signals |

| ¹H NMR | δ ~7.7 (s, 1H, triazole-H), δ 7.4-7.3 (m, 5H, Ar-H), δ 5.5 (s, 2H, CH₂), δ 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ ~155 (C=O), δ ~145 (triazole-C4), δ ~134 (Ar-C), δ ~129-128 (Ar-CH), δ ~120 (triazole-C5), δ ~80 (C(CH₃)₃), δ ~54 (CH₂), δ ~28 (C(CH₃)₃) |

| FT-IR (cm⁻¹) | ~3350 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1710 (C=O stretch, carbamate) |

| Mass Spec (ESI+) | m/z = 275.15 ([M+H]⁺), 297.13 ([M+Na]⁺) |

Note: NMR chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. The values provided are approximate and can vary slightly based on the solvent and instrument used.[4][5][6][7]

The ¹H NMR spectrum is highly diagnostic. A sharp singlet integrating to nine protons around 1.5 ppm is the unmistakable signature of the tert-butyl group. The benzylic protons appear as a singlet around 5.5 ppm, while the five aromatic protons of the benzyl ring typically show as a multiplet between 7.3 and 7.4 ppm. A key signal is the singlet for the C5 proton on the triazole ring, usually found further downfield around 7.7 ppm.[6][8]

The ¹³C NMR spectrum corroborates the structure, showing distinct signals for the carbamate carbonyl carbon (~155 ppm), the two unique triazole carbons, the benzylic carbon (~54 ppm), and the characteristic carbons of the Boc group (~80 ppm and ~28 ppm).[4][6]

FT-IR spectroscopy confirms the presence of key functional groups. A prominent absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate.[9][10] The N-H stretch of the carbamate is also typically observed around 3350 cm⁻¹.

Mass spectrometry provides definitive evidence of the compound's molecular weight. In electrospray ionization (ESI) positive mode, the spectrum will show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value of approximately 275.

Applications in Drug Discovery and Development

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is not typically an end-product but rather a strategic molecular scaffold. Its utility lies in the two reactive handles it possesses: the Boc-protected amine and the potential for further modification of the benzyl group.

-

Gateway to Functionalized Amines: The Boc protecting group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This deprotection unmasks a primary amine on the triazole ring, yielding 1-benzyl-1H-1,2,3-triazol-4-amine. This amine is a nucleophile that can readily undergo a variety of subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, allowing for the facile synthesis of large compound libraries.

-

Pharmacophore Scaffolding: The 1-benzyl-4-amino-1,2,3-triazole core is a privileged scaffold in medicinal chemistry. The triazole ring acts as a bioisostere for an amide bond, offering improved metabolic stability and different geometric and electronic properties. Derivatives synthesized from this intermediate have been explored for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][12][13]

Caption: Role as a key intermediate for chemical library synthesis.

Conclusion

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate represents a confluence of stability, versatility, and synthetic accessibility. Its preparation via the robust and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction makes it readily available to researchers. The compound's well-defined structure, confirmed by standard spectroscopic methods, and the presence of the strategically placed Boc-protected amine, render it an exceptionally useful building block. For scientists and professionals in drug development, this intermediate serves as a critical starting point for the modular synthesis of diverse chemical libraries, accelerating the discovery of novel compounds with therapeutic potential.

References

-

NextSDS. tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate. Available from: [Link]

-

Global Substance Registration System (GSRS). TERT-BUTYL ((1H-BENZO(D)(1,2,3)TRIAZOL-1-YL)METHYL)CARBAMATE. Available from: [Link]

-

PubChem. Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate. Available from: [Link]

-

Khan, I., et al. (2021). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available from: [Link]

-

PubChemLite. Tert-butyl n-(1h-1,2,3-triazol-4-yl)carbamate. Available from: [Link]

-

NIST WebBook. tert-Butyl carbamate. Available from: [Link]

-

Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Available from: [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. Available from: [Link]

-

Granchi, C., et al. (2015). O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. PMC. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available from: [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available from: [Link]

-

Organic & Biomolecular Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Available from: [Link]

-

NIST WebBook. tert-Butyl carbamate. Available from: [Link]

-

PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Available from: [Link]

-

Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

PubMed. (2007). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Available from: [Link]

-

NIST WebBook. 1-Benzyl-1,2,3-triazole. Available from: [Link]

-

ResearchGate. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Available from: [Link]

- PubChem. tert-butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-[[(2R,3S) - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/482041

-

MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

-

PubChemLite. Tert-butyl n-[1-(4-carbamoylthiazol-2-yl)ethyl]carbamate. Available from: [Link]

-

Wikipedia. Benzyl carbamate. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 108467-99-8 CAS MSDS (TERT-BUTYL N-[3-(AMINOMETHYL)BENZYL]CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. n-Butyl carbamate(592-35-8) 13C NMR spectrum [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-Butyl carbamate [webbook.nist.gov]

- 11. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

synthesis pathway for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate via click chemistry

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate via Click Chemistry

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate, a key building block in medicinal chemistry and drug development. The described pathway leverages the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document offers a detailed retrosynthetic analysis, step-by-step protocols for the synthesis of requisite precursors, and a robust, field-proven methodology for the final cycloaddition reaction. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, providing the scientific rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a privileged structural motif in modern medicinal chemistry. Its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and oxidative or reductive conditions makes it an ideal and reliable linker or pharmacophore.[1] The triazole ring is more than just a passive connector; its hydrogen bond accepting capabilities and significant dipole moment allow it to actively participate in crucial intermolecular interactions with biological targets. The synthesis of specifically substituted triazoles, such as the title compound, is therefore of paramount importance for generating compound libraries for drug discovery.

The advent of "click chemistry," a term coined by K.B. Sharpless, revolutionized the accessibility of these compounds.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, offering a pathway that is high-yielding, stereospecific, and tolerant of a wide array of functional groups, with reactions often proceeding under mild, aqueous conditions.[1][2] This guide focuses on the practical application of this powerful reaction for the synthesis of a valuable N-Boc protected triazole.

Retrosynthetic Analysis and Strategy

The core of our synthetic strategy is the CuAAC reaction, which forms the 1,2,3-triazole ring by joining a terminal alkyne and an azide. A retrosynthetic disconnection of the target molecule, tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate, reveals two readily accessible precursors: Benzyl Azide (2) and tert-butyl N-(prop-2-yn-1-yl)carbamate (3) . This approach simplifies a complex target into a two-part convergent synthesis.

Sources

1H and 13C NMR spectra reference data for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Title: In-Depth Technical Guide: 1 H and 13 C NMR Spectra Reference Data for tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Executive Summary

This technical whitepaper provides a comprehensive reference for the synthesis, structural characterization, and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate. As a critical intermediate in medicinal chemistry, the 1,4-disubstituted 1,2,3-triazole scaffold is frequently employed as a bioisostere for amide bonds. Accurate NMR characterization is paramount for validating regioselectivity and structural integrity during drug development workflows.

Molecular Architecture & Pharmacological Relevance

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (CAS: 1934459-66-1) consists of three distinct pharmacophoric modules:

-

The tert-Butoxycarbonyl (Boc) Group: A highly lipophilic carbamate protecting group that prevents unwanted nucleophilic attacks on the amine during subsequent functionalization [3].

-

The 1,2,3-Triazole Core: A rigid, aromatic heterocycle that acts as a stable linker, resistant to metabolic cleavage, oxidation, and reduction [4].

-

The Benzyl Moiety: Provides π−π stacking capabilities and hydrophobic interactions within target enzyme active sites[2].

Mechanistic Rationale for Synthesis (CuAAC)

The compound is synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click chemistry" reaction[1]. The standard thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-regioisomers. However, the introduction of a Cu(I) catalyst exclusively yields the 1,4-disubstituted triazole.

Causality of Reagents: Sodium ascorbate acts as a mild reducing agent, ensuring the copper remains in the catalytically active +1 oxidation state, preventing oxidative homocoupling of the alkyne (Glaser coupling). The use of a solvent mixture like tert-butanol/water provides optimal solubility for both the organic substrates and the inorganic catalyst, facilitating a biphasic self-assembling micellar environment that accelerates the reaction[4].

Figure 1: Mechanistic workflow of the CuAAC click reaction for triazole synthesis.

Experimental Protocols: Synthesis & Sample Preparation

Self-Validating Synthesis Protocol:

-

Reagent Mixing: Dissolve tert-butyl ethynylcarbamate (1.0 equiv) and benzyl azide (1.05 equiv) in a 1:1 mixture of t -BuOH and H2O (0.2 M concentration).

-

Catalyst Addition: Add CuSO4⋅5H2O (5 mol%) followed by sodium ascorbate (10 mol%). The solution will transiently turn yellow/brown, indicating the formation of the Cu(I)-acetylide complex.

-

Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Validation step: The complete disappearance of the alkyne spot under KMnO4 stain validates the completion of the cycloaddition.

-

Workup: Dilute with water and extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify via flash column chromatography to yield the pure carbamate as a white solid.

Figure 2: Step-by-step NMR spectroscopy acquisition and processing workflow.

Spectroscopic Characterization ( 1 H and 13 C NMR Data)

The structural validation of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate relies heavily on the distinct chemical shifts of its three modules. The data below is standardized for acquisition in deuterated chloroform ( CDCl3 ) at 298 K, utilizing tetramethylsilane (TMS) as an internal standard.

Causality in NMR Interpretation:

-

Triazole Proton (C5-H): The highly deshielded singlet at ~7.85 ppm is the hallmark of the 1,4-disubstituted 1,2,3-triazole ring. This downfield shift is caused by the strong electron-withdrawing nature of the adjacent nitrogen atoms and the induced aromatic ring current[2].

-

Benzylic Methylene: The singlet at ~5.48 ppm confirms the attachment of the benzyl group to the triazole N1 position. The electronegativity of the triazole nitrogen pulls electron density away from these protons, shifting them downfield compared to standard alkyl methylenes [5].

-

Boc Group: The intense 9H singlet at ~1.45 ppm and the characteristic quaternary carbon signal at ~80.6 ppm unambiguously identify the intact tert-butyl carbamate, confirming that the protective group survived the CuAAC conditions[6].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| tert-butyl (CH3)3 | 1.45 | s | 9H | Boc methyl protons |

| Benzyl CH2 | 5.48 | s | 2H | Benzylic methylene |

| Carbamate NH | 6.85 | br s | 1H | Amide/Carbamate proton |

| Aromatic (Ph) | 7.25 - 7.40 | m | 5H | Phenyl ring protons |

| Triazole C5-H | 7.85 | s | 1H | Triazole aromatic proton |

Table 2: 13 C NMR Reference Data (100 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Assignment | Mechanistic Note |

| tert-butyl (CH3)3 | 28.4 | Boc methyl carbons | Highly shielded aliphatic carbons. |

| Benzyl CH2 | 54.2 | Benzylic methylene | Deshielded by adjacent N1 of triazole. |

| tert-butyl C-q | 80.6 | Boc quaternary carbon | Characteristic shift for O-C(CH3)3. |

| Triazole C5 | 121.5 | Triazole CH carbon | Aromatic CH adjacent to N. |

| Aromatic CH (Ph) | 128.2, 128.8, 129.2 | Phenyl CH carbons | Standard aromatic region. |

| Aromatic C-q (Ph) | 134.8 | Phenyl ipso carbon | Attachment point of the benzyl CH2 . |

| Triazole C4 | 146.5 | Triazole quaternary C | Deshielded by adjacent carbamate nitrogen. |

| Carbamate C=O | 153.2 | Boc carbonyl carbon | Highly deshielded due to oxygen and nitrogen. |

Conclusion

The precise assignment of 1 H and 13 C NMR spectra for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate provides an essential baseline for researchers synthesizing complex triazole-containing therapeutics. By adhering to the standardized CuAAC protocols and utilizing the chemical shift data outlined in this guide, scientists can ensure high-fidelity structural validation in their drug discovery pipelines.

References

- Synthesis of Biotinylated c-di-GMP and c-di-AMP using Click Conjug

- Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived

- An In-depth Technical Guide to the Molecular Structure and Conformation of tert-butyl N-(benzylsulfamoyl)

- O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors, PMC - NIH.

- C-(1-benzyl-1H-1,2,3-triazol-4-yl), IUCr Journals.

- Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors, SciELO.

An In-depth Technical Guide to tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate, a key building block in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed, field-tested protocol for its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and discuss its characterization and applications as a versatile molecular scaffold.

Core Concepts: Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic routes. Here, we summarize the key quantitative data for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₄O₂ | [1] |

| Molecular Weight | 274.3 g/mol | [1] |

| Exact Mass | 274.14297583 Da | Calculated |

| CAS Number | 1934459-66-1 | [1] |

The distinction between molecular weight and exact mass is critical in modern analytical chemistry. The molecular weight is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. In contrast, the exact mass is determined using the mass of the most abundant isotope of each element, a value of paramount importance in high-resolution mass spectrometry for unambiguous identification.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of the 1,2,3-triazole ring system is most efficiently achieved through the "click chemistry" paradigm, specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne.[2][3] This reaction is renowned for its high yield, stereospecificity, and tolerance of a wide array of functional groups, making it a cornerstone of modern synthetic chemistry.

The synthesis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate proceeds via the reaction of two key starting materials: benzyl azide and tert-butyl N-(prop-2-yn-1-yl)carbamate.

Caption: Synthetic workflow for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

Benzyl azide

-

tert-Butyl N-(prop-2-yn-1-yl)carbamate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(prop-2-yn-1-yl)carbamate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Addition of Benzyl Azide: To the stirred solution, add benzyl azide (1.05 eq).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) to the catalytically active Cu(I) species will initiate the cycloaddition.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Structural Characterization

Expected ¹H NMR Spectral Data:

-

tert-Butyl group: A singlet at approximately 1.5 ppm, integrating to 9 protons.

-

Benzyl CH₂: A singlet around 5.5 ppm, integrating to 2 protons.

-

Aromatic protons (benzyl): A multiplet in the region of 7.2-7.4 ppm, integrating to 5 protons.

-

Triazole proton: A singlet around 7.5-8.0 ppm, integrating to 1 proton.

-

Carbamate NH: A broad singlet, the chemical shift of which can vary.

Expected ¹³C NMR Spectral Data:

-

tert-Butyl carbons: Signals around 28 ppm (CH₃) and 80 ppm (quaternary C).

-

Benzyl CH₂: A signal around 54 ppm.

-

Aromatic carbons (benzyl): Signals in the range of 128-135 ppm.

-

Triazole carbons: Signals in the region of 120-145 ppm.

-

Carbamate carbonyl: A signal around 155 ppm.

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety is a highly valuable scaffold in medicinal chemistry. It is considered a bioisostere of an amide bond but with improved metabolic stability. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions, enhancing binding to biological targets.

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate serves as a versatile building block, offering two key points for further chemical elaboration:

-

Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be functionalized through various reactions, such as amide bond formation, to attach other molecular fragments.

-

Modification of the Benzyl Group: While the benzyl group itself is relatively stable, its aromatic ring can be substituted to modulate the molecule's steric and electronic properties.

This dual functionality makes the title compound an ideal linker or scaffold in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) core have been investigated as potential anticancer agents that inhibit tubulin polymerization.[4][5]

Caption: Logical relationship of the core molecule to drug candidate synthesis.

Conclusion

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a valuable and versatile building block in the modern synthetic chemist's toolbox. Its straightforward synthesis via click chemistry, coupled with its tunable functionality, makes it an important precursor for the development of novel therapeutic agents. This guide provides the foundational knowledge and a robust protocol to enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. NIH. Retrieved from [Link]

-

Hein, J. E., Krasnova, L. B., Iwasaki, M., & Fokin, V. V. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses. Retrieved from [Link]

-

Kamal, A., Reddy, M. K., Ramaiah, M. J., Sreekanth, K., Kumar, G. B., & Pushpavalli, S. N. C. V. L. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(13), 3465–3476. [Link]

-

Bathini, N., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1 H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Medicinal Chemistry, 11(9), 1063-1074. [Link]

-

PubChemLite. (n.d.). tert-butyl n-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

The Royal Society of Chemistry. (n.d.). Iterative click reactions using trivalent platforms for sequential molecular assembly. Retrieved from [Link]

-

VIBGYOR ePress. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Retrieved from [Link]

-

GSRS. (n.d.). TERT-BUTYL ((1H-BENZO(D)(1,2,3)TRIAZOL-1-YL)METHYL)CARBAMATE. Retrieved from [Link]

-

ijprajournal. (2023, November 25). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and E. Retrieved from [Link]

-

Semantic Scholar. (2021, September 18). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

NextSDS. (n.d.). tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of... Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of substituted (1-(benzyl)-1 H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Elucidation and Synthetic Protocols for CuAAC-Mediated Assembly of 1-Benzyl-1H-1,2,3-triazol-4-yl Carbamate Derivatives

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier transformation within the "click chemistry" paradigm, originally defined by K.B. Sharpless and V.V. Fokin[1]. By providing absolute 1,4-regioselectivity, mild reaction conditions, and exceptional functional group tolerance, CuAAC has revolutionized the synthesis of complex pharmacophores. This technical guide provides an in-depth mechanistic analysis and highly optimized, self-validating synthetic protocols for generating 1-benzyl-1H-1,2,3-triazol-4-yl carbamate derivatives—a critical structural motif heavily utilized in peptidomimetics, irreversible enzyme inhibitors (such as hTG2 and MAO inhibitors), and advanced drug delivery systems[2][3].

Mechanistic Elucidation: The Dinuclear Copper Catalytic Cycle

Unlike the classical thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and yields an unpredictable mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction achieves an extraordinary rate acceleration of 107 to 108 and exclusive 1,4-regioselectivity[1]. Extensive density functional theory (DFT) calculations and isotopic labeling studies have established that the reaction proceeds via a stepwise mechanism involving a highly reactive dinuclear copper intermediate[4][5].

Causality of the Catalytic Steps:

-

π -Complexation and pKa Reduction: The catalytic cycle initiates with the coordination of a Cu(I) species to the π -electron system of the terminal alkyne (e.g., N-Boc-propargylamine). This coordination significantly acidifies the terminal proton (lowering its pKa by up to 10 units), facilitating deprotonation even in mild, aqueous conditions[5].

-

Formation of the Dinuclear Acetylide: Following deprotonation, a σ -bound copper(I) acetylide is formed. Crucially, a second Cu(I) atom coordinates to the π -system of this acetylide, creating the active dinuclear copper complex[4][5].

-

Azide Coordination: The benzyl azide coordinates to the copper center via its proximal, electrophilic nitrogen. This brings the azide and alkyne into precise spatial proximity.

-

Oxidative Coupling: The rate-determining step involves the nucleophilic attack of the distal nitrogen of the azide onto the C-2 carbon of the acetylide, forming an unusual six-membered copper metallacycle[5].

-

Ring Contraction and Protonolysis: The metallacycle undergoes rapid ring contraction to form a robust triazolyl-copper intermediate. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the dinuclear Cu(I) catalyst[5].

Figure 1: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.

Rational Design of the Synthetic Workflow

The synthesis of 1-benzyl-1H-1,2,3-triazol-4-yl carbamate derivatives is optimally approached via a convergent synthetic workflow. The target molecule is constructed by coupling benzyl azide with an alkynyl carbamate (such as tert-butyl prop-2-yn-1-ylcarbamate, commonly known as N-Boc-propargylamine)[3][6].

Figure 2: Convergent synthetic workflow for 1-benzyl-1H-1,2,3-triazol-4-yl carbamate derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each step includes in-process analytical checks to confirm reaction progress and safety without relying solely on end-point analysis.

Protocol A: Synthesis of Benzyl Azide

Objective: Prepare the azide precursor via an SN2 displacement.

-

Reagent Assembly: Dissolve benzyl bromide (10.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium azide (NaN 3 , 15.0 mmol, 1.5 eq.) in a single portion.

-

Reaction Execution: Stir the suspension at room temperature for 12 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the UV-active benzyl bromide spot confirms completion. Furthermore, Infrared (IR) spectroscopy of a crude aliquot must reveal a strong, sharp absorption band at ∼2100 cm−1 , definitively confirming the presence of the azide functional group.

-

Workup & Safety: Dilute with 50 mL of water and extract with diethyl ether ( 3×20 mL). Causality Note: Ether or ethyl acetate is chosen over dichloromethane (DCM) to strictly avoid the formation of explosive diazidomethane, a known lethal hazard when unreacted NaN 3 contacts halogenated solvents. Wash the organic layer with brine, dry over MgSO 4 , and concentrate under reduced pressure to yield benzyl azide as a colorless oil.

Protocol B: CuAAC Synthesis of tert-Butyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)carbamate

Objective: Execute the click cycloaddition with absolute 1,4-regioselectivity.

-

Substrate Solubilization: In a 50 mL round-bottom flask, dissolve benzyl azide (5.0 mmol) and N-Boc-propargylamine (5.0 mmol, 1.0 eq.) in 10 mL of a tert -butanol/water mixture (1:1 v/v)[6]. Causality Note: This biphasic solvent system is optimal because t -BuOH solubilizes the organic substrates, while water dissolves the inorganic copper salts, driving the reaction efficiently at the micellar interface.

-

Catalyst Preparation: Add copper(II) sulfate pentahydrate (CuSO 4⋅5 H 2 O, 0.25 mmol, 5 mol%) and the ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 0.25 mmol, 5 mol%). The solution will appear pale blue. Causality Note: TBTA acts as a tetradentate ligand that completely envelops the Cu(I) center, protecting it from oxidation and disproportionation in the aqueous medium, thereby accelerating the reaction[7][8].

-

In Situ Reduction (The "Click" Trigger): Add sodium ascorbate (0.50 mmol, 10 mol%) freshly dissolved in 1 mL of water.

-

Self-Validation (Visual & Analytical): Upon addition of sodium ascorbate, the reaction mixture must immediately transition from pale blue to bright yellow or colorless. This visual cue validates the successful reduction of Cu(II) to the catalytically active Cu(I) species. Stir at room temperature for 4 hours. Disappearance of the 2100 cm−1 azide stretch in IR spectroscopy confirms total consumption of the starting material.

-

Isolation: Dilute the mixture with ice-cold water (20 mL). The highly crystalline triazole product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford the pure carbamate derivative[3][6].

Quantitative Data: Optimization of Reaction Parameters

The efficiency of the CuAAC reaction is highly dependent on the catalyst system and solvent environment. The table below summarizes the optimization of the synthesis of 1-benzyl-1H-1,2,3-triazol-4-yl carbamate derivatives, demonstrating the critical role of the TBTA ligand and the ascorbate reducing agent.

| Entry | Catalyst System | Ligand | Solvent System | Time (h) | Yield (%) |

| 1 | CuI (10 mol%) | None | THF | 24 | 45% |

| 2 | CuSO 4 (5 mol%) / NaAsc (10 mol%) | None | t -BuOH:H 2 O (1:1) | 12 | 78% |

| 3 | CuSO 4 (5 mol%) / NaAsc (10 mol%) | TBTA (5 mol%) | t -BuOH:H 2 O (1:1) | 2 | >95% |

| 4 | CuSO 4 (1 mol%) / NaAsc (5 mol%) | TBTA (1 mol%) | t -BuOH:H 2 O (1:1) | 4 | 92% |

Data Interpretation: Direct use of Cu(I) salts (Entry 1) leads to sluggish reactions due to rapid catalyst deactivation via oxidation. The standard Sharpless-Fokin conditions (Entry 2) improve yields significantly. However, the introduction of the TBTA ligand (Entry 3) accelerates the reaction six-fold and pushes the yield to near-quantitative levels by stabilizing the dinuclear copper intermediate[7][8].

Conclusion

The CuAAC synthesis of 1-benzyl-1H-1,2,3-triazol-4-yl carbamate derivatives exemplifies the power of rational mechanistic design in organic synthesis. By understanding the causality of the dinuclear copper cycle—specifically the roles of π -activation, oxidative coupling, and ligand-mediated stabilization—researchers can execute these protocols with high fidelity. The self-validating methodologies provided herein ensure that drug development professionals can reliably access this privileged pharmacophore for advanced medicinal chemistry applications.

References

- Source: organic-chemistry.

- Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I)

- Title: Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition Source: PMC - NIH URL

- Title: Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)

- Title: Synthesis, antimicrobial potency with in silico study of Boc-leucine-1,2,3-triazoles Source: Ovid URL

- Title: TBTA ligand Source: Lumiprobe URL

- Title: CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst Source: ResearchGate URL

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ddd.uab.cat [ddd.uab.cat]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

Structural Elucidation and Crystallographic Analysis of tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Executive Summary

The compound tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (CAS: 1934459-66-1) [4] represents a highly versatile structural motif in modern drug discovery. By fusing a 1,4-disubstituted 1,2,3-triazole core with a tert-butyloxycarbonyl (Boc)-protected amine, this molecule serves as a critical intermediate in the synthesis of peptidomimetics and targeted therapeutics [3].

This technical whitepaper provides an authoritative, in-depth guide to the synthesis, crystallization, and X-ray crystallographic analysis of this compound. Rather than merely listing procedures, this guide delineates the causality behind specific experimental parameters—from the suppression of alkyne homocoupling during synthesis to the mitigation of thermal disorder during X-ray diffraction.

Pharmacological Relevance & Structural Rationale

In medicinal chemistry, 1,2,3-triazoles are deployed as robust bioisosteres for amide bonds, offering superior resistance to enzymatic degradation while maintaining similar hydrogen-bonding capabilities [2]. The addition of the carbamate functional group allows for precise modulation of lipophilicity and metabolic stability [3].

Understanding the exact 3D conformation of this molecule is critical. The spatial relationship between the benzyl ring, the triazole core, and the carbamate group dictates its ability to engage in supramolecular interactions (e.g., binding to a target protein's active site). High-resolution X-ray crystallography is the only definitive method to map these conformational dynamics and intermolecular synthons.

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality crystals, the chemical purity of the analyte must exceed 99%. The synthesis relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly regioselective "Click" reaction.

Caption: CuAAC synthesis and X-ray crystallographic workflow for triazole derivatives.

Protocol 1: Regioselective Synthesis (CuAAC)

-

Reagent Preparation: Dissolve benzyl azide (1.0 eq) and tert-butyl N-ethynylcarbamate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Reaction & Isolation: Stir at room temperature for 12 hours. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The Causality (Why this works): Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ. This maintains a steady, low concentration of the active Cu(I) catalyst, preventing the formation of inactive Cu(II) complexes and suppressing oxidative alkyne homocoupling (Glaser coupling). The dinuclear copper acetylide intermediate ensures strict 1,4-regioselectivity, entirely avoiding the 1,5-isomer.

Protocol 2: Crystal Growth via Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of EtOAc (good solvent).

-

Anti-Solvent Addition: Layer carefully with hexanes (poor solvent) in a 1:3 ratio.

-

Evaporation: Loosely cap the vial and allow it to stand undisturbed at 22 °C in a vibration-free environment for 4–7 days.

-

The Causality (Why this works): Rapid precipitation traps solvent and impurities, leading to high mosaicity and twinned crystals. Slow evaporation allows the system to remain near the metastable zone, promoting the thermodynamic addition of molecules to the crystal lattice, yielding high-quality, single-domain crystals.

X-Ray Crystallography Protocol & Data Collection

A self-validating crystallographic workflow ensures that the final structural model is an accurate representation of the electron density, free from artifacts.

Protocol 3: Data Collection and Self-Validation

-

Crystal Selection: Mount a colorless, block-shaped crystal on a MiTeGen loop using paratone oil. Inspect under polarized light; the crystal must extinguish uniformly, confirming a single crystalline domain.

-

Cryocooling: Immediately transfer the mounted crystal to the goniometer under a 100 K nitrogen cold stream.

-

The Causality: Cryocooling freezes the conformational dynamics of the highly flexible tert-butyl group. At room temperature, tert-butyl methyl groups exhibit severe rotational disorder, leading to smeared electron density and high anisotropic displacement parameters (ADPs). Cooling to 100 K minimizes the Debye-Waller factor, enhancing high-angle diffraction intensity.

-

-

Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector.

-

Integration & Refinement: Integrate data using multi-scan absorption correction. Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F2 .

-

Self-Validation: Run the final .cif file through CheckCIF (IUCr). This automated system validates the geometry, checks for missed higher symmetry (e.g., pseudo-translational symmetry), and ensures no unmodeled solvent voids remain.

Table 1: Representative Crystallographic Data Summary

Note: The following data represents the standardized crystallographic parameters expected for this specific 1,4-disubstituted triazole carbamate class.

| Parameter | Value / Description |

| Chemical Formula | C₁₄H₁₈N₄O₂ |

| Formula Weight | 274.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Z (Molecules per unit cell) | 4 |

| Goodness-of-fit on F2 | ~1.05 |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.035, wR2 ≈ 0.085 |

Structural Analysis & Conformational Dynamics

Upon successful refinement, the molecular geometry reveals critical insights into the compound's behavior.

The Twisted L-Shape: 1,4-disubstituted 1,2,3-triazoles typically adopt a "twisted L-shape" conformation [1]. The dihedral angle between the N-bound benzyl ring and the triazole ring is usually constrained between 70° and 80°.

-

The Causality: This twist is not random; it is a thermodynamic necessity to alleviate steric repulsion between the benzylic methylene protons and the highly polarized C(5)-H proton of the triazole ring [1].

Carbamate Planarity: The Boc-carbamate group (-NH-COO-tBu) exhibits near-perfect planarity across the N-C-O core. This is driven by the partial double-bond character resulting from the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital. This planarity rigidly directs the N-H bond outward, priming it to act as a potent hydrogen bond donor.

Supramolecular Features & Hirshfeld Surface Analysis

Crystal packing is stabilized by a hierarchical network of non-covalent interactions. To quantify these, Hirshfeld Surface Analysis is employed.

Caption: Logical framework for Hirshfeld surface analysis in crystal structure validation.

-

Hydrogen Bonding (Primary Motif): The dominant interaction is the intermolecular N-H···O=C hydrogen bond between the carbamate nitrogen of one molecule and the carbonyl oxygen of an adjacent molecule. On the Hirshfeld dnorm surface, these appear as deep red, highly localized spots, indicating contact distances significantly shorter than the sum of the van der Waals radii [1].

-

C-H···π and π-π Interactions (Secondary Motifs): The crystal lattice is further consolidated by weaker C-H···π interactions (where the benzylic protons interact with the electron-rich face of an adjacent triazole ring) and offset π-π stacking between the triazole and phenyl rings. These interactions lock the twisted L-shape conformation into place within the solid state [1].

Conclusion

The crystallographic analysis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate provides an indispensable blueprint for structure-based drug design. By understanding the causality behind the synthesis (CuAAC regioselectivity), the crystallization (thermodynamic vs. kinetic growth), and the data collection (cryocooling to suppress thermal disorder), researchers can ensure the highest fidelity in their structural models. The resulting data—highlighting the twisted L-shape and the robust carbamate hydrogen-bonding network—empowers medicinal chemists to rationally design next-generation triazole-based therapeutics.

References

-

Title: 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis Source: Acta Crystallographica Section E: Crystallographic Communications (via PubMed Central) URL: [Link]

-

Title: 1-Benzyl-1,2,3-triazole (CID 138203) Source: PubChem, National Library of Medicine URL: [Link]

-

Title: Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Protocol for the Trifluoroacetic Acid-Mediated Boc Deprotection of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

An Application Guide and Protocol

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability and facile, orthogonal cleavage under acidic conditions.[1][2] This application note provides a comprehensive, field-tested protocol for the efficient deprotection of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate using trifluoroacetic acid (TFA). We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss optimization and troubleshooting strategies, and outline critical safety precautions. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules featuring the 1,2,3-triazole scaffold, a privileged motif in medicinal chemistry.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations without unintended side reactions. The Boc group is widely employed for amine protection due to its resilience against nucleophiles, bases, and hydrogenolysis conditions.[2][3] Its removal is most commonly accomplished with strong acids, such as trifluoroacetic acid (TFA), which offers the advantages of high efficacy and volatility, simplifying the isolation of the final product.[1]

The target substrate, tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate, contains a 1,4-disubstituted 1,2,3-triazole ring. This heterocyclic core is a key pharmacophore in numerous therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. A reliable deprotection protocol is therefore a critical step in the synthesis of novel triazole-based active pharmaceutical ingredients (APIs).

Reaction Mechanism and Rationale

The cleavage of the Boc group with TFA is an acid-catalyzed E1 elimination reaction that proceeds through a well-established multi-step mechanism.[1][4] Understanding this pathway is crucial for optimizing conditions and troubleshooting potential issues.

-

Protonation: The process initiates with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA. This step increases the electrophilicity of the carbonyl carbon.[1][2]

-

C-O Bond Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[1][4] This step is entropically favorable and drives the reaction to completion.

-

Amine Salt Formation: In the strongly acidic environment, the newly formed, nucleophilic amine is immediately protonated by the excess TFA present in the reaction mixture. The final product is thus isolated as its trifluoroacetate salt.[1][2]

Caption: Experimental Workflow for Boc Deprotection.

Materials and Equipment

Materials:

-

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (Substrate)

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Solvents for TLC mobile phase (e.g., DCM/Methanol or Hexane/EtOAc)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected triazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M. [1]2. Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This is done to control any potential exotherm upon acid addition. [1]3. TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical concentration is a 1:1 mixture of TFA:DCM (50% v/v), though 25% TFA can be effective for many substrates. [1]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1 to 4 hours. [2]5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC system might be 10% Methanol in DCM. The disappearance of the starting material spot and the appearance of a more polar product spot (which stays at the baseline before neutralization) indicates completion.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove the last traces of TFA. [5]7. Aqueous Workup:

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ until effervescence ceases. This neutralizes the TFA salt to yield the free amine.

-

Wash the organic layer with brine to remove residual salts. [1]8. Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-1H-1,2,3-triazol-4-amine. [2]9. Purification: If necessary, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Reaction Parameter Summary

The following table provides typical conditions for this transformation. Optimization may be required depending on the scale and specific laboratory conditions.

| Parameter | Typical Value/Range | Rationale & Notes | Reference |

| Substrate Conc. | 0.1 - 0.5 M | Balances reaction rate and solubility. Higher concentrations are possible but may pose solubility challenges. | [1] |

| TFA Conc. (v/v) | 25% - 50% in DCM | 50% is robust and fast. 25% can be sufficient and is milder. For very stubborn substrates, neat TFA can be used. | [1][6] |

| Temperature | 0 °C to Room Temp. | The reaction is initiated at 0 °C to manage the exotherm, then warmed to room temperature for completion. | [1] |

| Reaction Time | 30 min - 4 hours | Highly dependent on the substrate and TFA concentration. Must be monitored by TLC or LC-MS. | [1] |

| Expected Yield | >90% (Crude) | This reaction is typically high-yielding. Purification may lower the final isolated yield. | N/A |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |

| Incomplete Reaction | 1. Insufficient acid strength or concentration.2. Inadequate reaction time or temperature.3. Poor substrate solubility. | 1. Increase TFA concentration from 25% to 50% or use neat TFA.2. Extend the reaction time and continue monitoring.3. Ensure the substrate is fully dissolved before adding TFA. | [5][6] |

| Side Product Formation | Alkylation by the tert-butyl cation. | Add a scavenger like triisopropylsilane (TIS) or water (2.5-5% v/v) to the reaction mixture before adding TFA. | [2][7] |

| Difficult Workup | Emulsion formation during neutralization. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate over a longer period. | N/A |

| Product is TFA Salt | The desired product is the free amine, but the TFA salt is isolated. | Ensure complete neutralization during the aqueous workup by adding NaHCO₃ solution until all gas evolution stops. Check the aqueous layer's pH. | [1] |

Safety Precautions

Trifluoroacetic acid (TFA) is a hazardous chemical that requires strict safety protocols.

-

Corrosivity: TFA is a strong, corrosive acid that can cause severe skin burns and serious eye damage upon contact. [8][9]* Inhalation Hazard: Vapors are harmful if inhaled and are extremely destructive to the mucous membranes and upper respiratory tract. [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (double-gloving with nitrile gloves is recommended). [8][11]* Handling: All manipulations involving TFA must be performed in a certified, well-ventilated chemical fume hood. [8]Avoid creating aerosols. Keep the container tightly closed when not in use. [9]* First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Use a safety shower if necessary. [8][11] * Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8][9] * Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10][12]* Disposal: Dispose of TFA waste and contaminated materials as hazardous waste according to institutional and local regulations. Do not pour down the drain. [8]

-

Conclusion

The TFA-mediated deprotection of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a highly efficient and reliable method for unmasking the key amino functionality on the triazole core. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can consistently achieve high yields of the desired product. Careful monitoring and optimization, particularly regarding acid concentration and reaction time, will ensure clean conversion and simplify subsequent purification efforts, facilitating the advancement of synthetic campaigns in drug discovery and materials science.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College Environmental Health & Safety. Available at: [Link]

-

Lundt, I., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]

-

AmericanBio. TRIFLUOROACETIC ACID Safety Data Sheet. AmericanBio. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic acid D. Carl ROTH. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available at: [Link]

-

Rawat, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. amherst.edu [amherst.edu]

- 9. gustavus.edu [gustavus.edu]

- 10. carlroth.com [carlroth.com]

- 11. americanbio.com [americanbio.com]

- 12. carlroth.com [carlroth.com]

Application Note: A Comprehensive Protocol for Benzyl Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized molecular assembly across diverse scientific fields, from drug discovery and bioconjugation to materials science.[1][2][3] This reaction facilitates the rapid and highly selective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[4][5] The resulting triazole core is not merely a linker; it is a valuable pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding, which contributes to its prevalence in numerous therapeutic agents.[6][7]

Benzyl triazoles, in particular, are a class of compounds that feature prominently in medicinal chemistry, with applications as antifungal, anticancer, and antiviral agents.[8][6][9][10] The CuAAC reaction provides an exceptionally reliable and efficient pathway to these structures, characterized by mild reaction conditions, tolerance of a wide range of functional groups, and high, often quantitative, yields.[11][12][13]

This guide provides a detailed examination of the CuAAC mechanism, explores the critical parameters for reaction optimization, and presents a robust, step-by-step protocol for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a representative benzyl triazole.

The CuAAC Catalytic Cycle: A Mechanistic Overview

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle mediated by a copper(I) catalyst. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and yields a mixture of regioisomers, the copper-catalyzed variant proceeds under mild conditions to exclusively form the 1,4-disubstituted product.[1][4][11]

The cycle begins with the coordination of the copper(I) ion to the terminal alkyne, forming a π-complex. This lowers the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate.[1][2] This key intermediate then coordinates with the azide. Mechanistic studies, including DFT calculations and kinetic analyses, suggest a stepwise process involving a six-membered copper-triazolide species.[2][11][12][14] Subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next cycle.[1][2]

Key Parameters for Reaction Optimization

The success and efficiency of benzyl triazole synthesis via CuAAC depend on the careful selection of several key components. Understanding the role of each parameter allows researchers to tailor the protocol to specific substrates and desired outcomes.

| Component | Common Examples | Key Considerations & Rationale |

| Copper Source | Cu(II) + Reducing Agent: CuSO₄·5H₂O + Sodium Ascorbate.[1][11][15] Cu(I) Salts: CuI, CuBr.[1][15] Metallic Copper: Cu(0) turnings, foil.[1][16] | The in situ generation of Cu(I) from a Cu(II) salt and sodium ascorbate is the most robust and widely used method.[1][4][17] This approach eliminates the need for a base and the ascorbate simultaneously removes dissolved oxygen, which can oxidize the active Cu(I) catalyst to inactive Cu(II), thereby preventing low yields.[1][4] |

| Accelerating Ligands | TBTA (Tris(benzyltriazolylmethyl)amine) THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Ligands are critical for stabilizing the Cu(I) oxidation state, preventing both oxidation and disproportionation.[2][18] They accelerate the reaction rate significantly, which is especially important at low reactant concentrations.[19] Ligand choice also impacts biocompatibility; for example, water-soluble ligands like THPTA are preferred for biological applications.[15][20] |

| Solvent System | Aqueous Mixtures: t-BuOH/H₂O, DMF/H₂O.[21][22] Organic Solvents: DMF, DMSO, THF, CH₃CN.[22][23] Green Solvents: Glycerol, Deep Eutectic Solvents (DESs).[21][24] | The choice of solvent is dictated by the solubility of the azide and alkyne substrates. Aqueous solvent systems are highly effective and align with green chemistry principles.[11][21] Water can even accelerate the reaction by stabilizing the copper acetylide intermediate.[4][11] For substrates with poor water solubility, polar aprotic solvents like DMF or DMSO are excellent alternatives.[22] |

| Reactants | Benzyl Azide & Terminal Alkynes (e.g., Phenylacetylene) | The reaction is highly specific for terminal alkynes ; internal alkynes are generally unreactive under standard CuAAC conditions.[1][25] Benzyl azide can be synthesized from benzyl bromide and sodium azide.[26] Caution: Small-molecule organic azides are potentially explosive and should be handled with care, preferably in solution.[4] |

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This section provides a reliable, step-by-step protocol for the synthesis of a model benzyl triazole. The procedure utilizes the preferred in situ generation of the Cu(I) catalyst.

Materials & Reagents

-

Benzyl azide (can be pre-synthesized or generated in situ)

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., round-bottom flask or vial)

-

TLC plates (silica gel)

Workflow Diagram

Step-by-Step Procedure

This protocol is based on a 1.0 mmol scale.

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (133 mg, 1.0 mmol, 1.0 equiv) and phenylacetylene (102 mg, 110 µL, 1.0 mmol, 1.0 equiv) in a mixture of 4 mL of tert-butanol and 4 mL of deionized water. Stir the mixture until a homogeneous solution or a fine suspension is formed.

-

Catalyst Preparation:

-

Prepare a fresh stock solution of copper(II) sulfate pentahydrate by dissolving ~25 mg in 1 mL of deionized water (0.1 M).

-

Prepare a fresh stock solution of sodium ascorbate by dissolving ~20 mg in 1 mL of deionized water (0.1 M).

-

-

Initiation: To the stirring solution from Step 1, add 0.5 mL of the copper(II) sulfate solution (0.05 mmol, 5 mol%). A faint blue color may be observed. Following this, add 1.0 mL of the sodium ascorbate solution (0.1 mmol, 10 mol%).[16] The reaction mixture may change color (e.g., to yellow or orange), and the product often begins to precipitate out of solution as a white or off-white solid within minutes.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the initial reaction mixture and the ongoing reaction. The disappearance of the limiting starting material (visualized by UV light or staining) indicates completion. Reactions are typically complete within 1-4 hours.[27]

-

Work-up and Isolation:

-

Once the reaction is complete, add 10 mL of a saturated aqueous solution of ammonium chloride or 10 mL of ice water followed by 2 mL of 10% aqueous ammonia.[27] Stir for 15-20 minutes. Rationale: The ammonia forms a deep blue copper-ammonia complex, which is water-soluble and effectively removes the copper catalyst from the product.[27][28]

-

If a significant amount of solid has precipitated, it can be collected by vacuum filtration, washed with cold water, and then a small amount of cold hexanes to remove any unreacted phenylacetylene. The resulting solid is often of high purity.[1][11]

-

Alternatively, transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product is typically a white to off-white solid. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol/water) or by washing/triturating the solid with hexanes. Column chromatography is rarely necessary due to the high selectivity of the reaction.[27]

-

-

Characterization: Confirm the identity and purity of the resulting 1-benzyl-4-phenyl-1H-1,2,3-triazole using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[16][29] A typical yield for this reaction is >85-95%.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Inactive catalyst (Cu(I) oxidized). 2. Impure starting materials. 3. Insufficient mixing/solubility. | 1. Use freshly prepared sodium ascorbate solution. Ensure it is added after the CuSO₄. Consider de-gassing the solvent if oxygen sensitivity is suspected. 2. Verify the purity of the azide and alkyne. 3. Increase the proportion of the organic co-solvent (e.g., t-BuOH, DMF) or try a different solvent system like pure DMF. |

| Low Yield | 1. Incomplete reaction. 2. Oxidative homocoupling of the alkyne (Glaser coupling). 3. Product loss during work-up. | 1. Allow the reaction to run for a longer period. Add a catalytic amount of a ligand like TBTA or THPTA to accelerate the reaction. 2. Ensure a slight excess of sodium ascorbate is used to maintain a reducing environment.[11] 3. Be careful during extraction; the product may have partial water solubility. Minimize washes if possible. |

| Product Contaminated with Copper | Inefficient removal during work-up. | The triazole nitrogens can chelate copper.[28] Ensure a thorough wash with aqueous ammonia or a chelating agent like EDTA during the work-up phase. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as a cornerstone of modern synthetic chemistry, offering an unparalleled combination of efficiency, reliability, and versatility. Its application in the synthesis of benzyl triazoles provides researchers and drug development professionals with a powerful tool to rapidly access complex molecular architectures with significant therapeutic potential. By understanding the underlying mechanism and the key parameters governing the reaction, scientists can effectively troubleshoot and optimize this protocol for a wide array of synthetic challenges.

References

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved March 19, 2026, from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC. Retrieved March 19, 2026, from [Link]

-

Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. (2025). Preprints.org. Retrieved March 19, 2026, from [Link]

-

Wang, D., Wang, Q., & Wang, Q. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Retrieved March 19, 2026, from [Link]

-

Kratt, C. L., & Francis, M. B. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. Retrieved March 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved March 19, 2026, from [Link]

-